molecular formula C25H25N3O B4075603 7-[(2,5-Dimethylphenyl)[(4-methylpyridin-2-YL)amino]methyl]-2-methylquinolin-8-OL

7-[(2,5-Dimethylphenyl)[(4-methylpyridin-2-YL)amino]methyl]-2-methylquinolin-8-OL

Cat. No.: B4075603
M. Wt: 383.5 g/mol
InChI Key: LWRIRUDIKOTCLE-UHFFFAOYSA-N
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Description

7-[(2,5-Dimethylphenyl)[(4-methylpyridin-2-YL)amino]methyl]-2-methylquinolin-8-OL is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[(2,5-Dimethylphenyl)[(4-methylpyridin-2-YL)amino]methyl]-2-methylquinolin-8-OL typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of an aryl or vinyl boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and tolerant of various functional groups .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. The Suzuki–Miyaura coupling reaction can be optimized for large-scale production by adjusting the reaction parameters such as temperature, pressure, and concentration of reagents. Additionally, continuous flow reactors can be employed to enhance the efficiency and yield of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

7-[(2,5-Dimethylphenyl)[(4-methylpyridin-2-YL)amino]methyl]-2-methylquinolin-8-OL can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reaction conditions and the functional groups present in the molecule. For example, oxidation may lead to the formation of quinoline derivatives, while reduction may yield amine derivatives .

Scientific Research Applications

7-[(2,5-Dimethylphenyl)[(4-methylpyridin-2-YL)amino]methyl]-2-methylquinolin-8-OL has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-[(2,5-Dimethylphenyl)[(4-methylpyridin-2-YL)amino]methyl]-2-methylquinolin-8-OL involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-[(2,5-Dimethylphenyl)[(4-methylpyridin-2-YL)amino]methyl]-2-methylquinolin-8-OL is unique due to its specific combination of functional groups and its potential for diverse applications. Compared to similar compounds, it may exhibit distinct chemical reactivity and biological activity, making it a valuable compound for research and development .

Properties

IUPAC Name

7-[(2,5-dimethylphenyl)-[(4-methylpyridin-2-yl)amino]methyl]-2-methylquinolin-8-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N3O/c1-15-5-6-17(3)21(13-15)24(28-22-14-16(2)11-12-26-22)20-10-9-19-8-7-18(4)27-23(19)25(20)29/h5-14,24,29H,1-4H3,(H,26,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWRIRUDIKOTCLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C(C2=C(C3=C(C=CC(=N3)C)C=C2)O)NC4=NC=CC(=C4)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
7-[(2,5-Dimethylphenyl)[(4-methylpyridin-2-YL)amino]methyl]-2-methylquinolin-8-OL
Reactant of Route 2
7-[(2,5-Dimethylphenyl)[(4-methylpyridin-2-YL)amino]methyl]-2-methylquinolin-8-OL
Reactant of Route 3
7-[(2,5-Dimethylphenyl)[(4-methylpyridin-2-YL)amino]methyl]-2-methylquinolin-8-OL
Reactant of Route 4
7-[(2,5-Dimethylphenyl)[(4-methylpyridin-2-YL)amino]methyl]-2-methylquinolin-8-OL
Reactant of Route 5
7-[(2,5-Dimethylphenyl)[(4-methylpyridin-2-YL)amino]methyl]-2-methylquinolin-8-OL
Reactant of Route 6
7-[(2,5-Dimethylphenyl)[(4-methylpyridin-2-YL)amino]methyl]-2-methylquinolin-8-OL

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